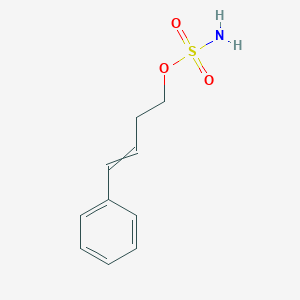![molecular formula C10H19FO4 B14179937 methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate CAS No. 919528-29-3](/img/structure/B14179937.png)
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is an organic compound with the molecular formula C10H19FO4 It is a methyl ester derivative of hexanoic acid, featuring a fluoro and hydroxy substituted propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The fluoro and hydroxy groups are introduced through subsequent reactions involving fluorination and hydroxylation of the propoxy side chain. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity required for commercial applications .
化学反応の分析
Types of Reactions
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate exerts its effects involves interactions with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which may interact with various biological pathways .
類似化合物との比較
Similar Compounds
Methyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Similar structure but different stereochemistry.
Ethyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Ethyl ester instead of methyl ester.
Methyl 6-(3-chloro-2-hydroxypropoxy)hexanoate: Chlorine substituent instead of fluorine.
Uniqueness
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy functional groups.
特性
CAS番号 |
919528-29-3 |
|---|---|
分子式 |
C10H19FO4 |
分子量 |
222.25 g/mol |
IUPAC名 |
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate |
InChI |
InChI=1S/C10H19FO4/c1-14-10(13)5-3-2-4-6-15-8-9(12)7-11/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChIキー |
CDTYMEALUNZNMU-VIFPVBQESA-N |
異性体SMILES |
COC(=O)CCCCCOC[C@H](CF)O |
正規SMILES |
COC(=O)CCCCCOCC(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
